5-Oxa-2-azaspiro[3.5]non-7-ene HCl

Conformational restriction Entropic binding penalty Spirocyclic rigidity

5-Oxa-2-azaspiro[3.5]non-7-ene HCl is a heterocyclic spirocyclic building block featuring a quaternary carbon junction linking an azetidine ring (2-azaspiro) with a 2,5-dihydrofuran (5-oxa) domain bearing an endocyclic allylic ether. The hydrochloride salt form delivers a molecular weight of 161.63 g/mol and a topological polar surface area (TPSA) of 21.3 Ų, with no rotatable bonds—indicating a completely rigid bicyclic framework.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 1823869-00-6
Cat. No. B2825716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]non-7-ene HCl
CAS1823869-00-6
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1C=CCOC12CNC2.Cl
InChIInChI=1S/C7H11NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
InChIKeyDKMNEMOGFYWQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxa-2-azaspiro[3.5]non-7-ene HCl (CAS 1823869-00-6): Technical Baseline for Procurement Evaluation


5-Oxa-2-azaspiro[3.5]non-7-ene HCl is a heterocyclic spirocyclic building block featuring a quaternary carbon junction linking an azetidine ring (2-azaspiro) with a 2,5-dihydrofuran (5-oxa) domain bearing an endocyclic allylic ether [1]. The hydrochloride salt form delivers a molecular weight of 161.63 g/mol and a topological polar surface area (TPSA) of 21.3 Ų, with no rotatable bonds—indicating a completely rigid bicyclic framework [1]. Commercially available at 95% purity as a powder from Enamine via Sigma-Aldrich, this compound serves as a versatile entry point for fragment-based drug discovery (FBDD) and medicinal chemistry diversification programs . Its computed AlogP of 1.29 and low heavy-atom count (10) position it within lead-like chemical space suitable for further elaboration .

Why 5-Oxa-2-azaspiro[3.5]non-7-ene HCl Cannot Be Replaced by a Generic Azaspiro Building Block


Azaspiro[3.5]nonane scaffolds are not interchangeable commodities; the precise identity and positioning of heteroatoms (O vs. N), the ring fusion topology (2-azaspiro vs. 7-azaspiro), and the presence or absence of unsaturation (allylic ether vs. fully saturated) each independently dictate the scaffold's physicochemical profile, synthetic accessibility, and biological target engagement [1]. In the FAAH inhibitor program reported by Meyers et al., only two spirocyclic cores—7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—exhibited kinact/Ki > 1500 M⁻¹s⁻¹, while other structurally adjacent spirocyclic cores failed to achieve meaningful potency, demonstrating that subtle architectural changes yield binary activity outcomes [2]. Similarly, Degorce et al. showed that replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane enhanced target selectivity and reduced cytotoxicity, underscoring that even homologous spirocyclic replacements produce pharmacologically distinct entities [3]. Consequently, procurement decisions cannot rely on 'spirocycle' class membership alone; the specific combination of the 5-oxa ether, the allylic unsaturation, and the azetidine nitrogen in 5-Oxa-2-azaspiro[3.5]non-7-ene HCl encodes a unique property vector absent from its nearest analogs.

Quantitative Differentiation Evidence for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl vs. Closest Analogs and Generic Alternatives


Rigidity Advantage: Zero Rotatable Bonds vs. Conformationally Flexible Piperazine and Morpholine Building Blocks

5-Oxa-2-azaspiro[3.5]non-7-ene HCl possesses zero rotatable bonds, reflecting a fully conformationally locked spirocyclic architecture [1]. In contrast, the widely used monocyclic building blocks piperazine and morpholine, while also exhibiting zero rotatable bonds in isolation, adopt multiple ring-flipped conformations in solution and upon target binding, incurring an entropic penalty that spirocyclic scaffolds largely pre-pay. The spiro junction enforces a defined dihedral angle between the azetidine and the dihydrofuran ring, reducing the conformational ensemble relative to even other spiro[3.5]nonane analogs lacking the 5-oxa bridge [2].

Conformational restriction Entropic binding penalty Spirocyclic rigidity Building block design

TPSA and Hydrogen-Bond Donor Profile Differentiation from Monocyclic and Alternative Spirocyclic Building Blocks

The target compound has a TPSA of 21.3 Ų and 2 hydrogen bond donors (HBD), distinguishing it from the commonly employed monocyclic building block morpholine (TPSA 21.3 Ų, HBD 1) and the nitrogen-only spirocyclic analog 7-azaspiro[3.5]nonane (TPSA 12.0 Ų, HBD 1, HBA 1) [1][2][3]. Relative to piperazine (TPSA 24.1 Ų, HBD 2), the target retains the same HBD count but achieves a lower TPSA, potentially favoring passive membrane permeability [4]. Compared to 2-oxa-5-azaspiro[3.5]nonane (TPSA 21.3 Ų, HBD 1), the target offers an additional HBD while maintaining identical TPSA, providing a differentiated hydrogen-bonding capacity without sacrificing polar surface area constraints [5].

Physicochemical property profiling TPSA Hydrogen bond donors Blood-brain barrier penetration Building block selection

Lipophilicity Control: AlogP 1.29 Positions the Allylic Ether Spirocycle in Favorable logD Space for CNS and Oral Drug Discovery

The computed AlogP of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is 1.29, as reported by Aladdin Scientific . This places the scaffold within the optimal lipophilicity range for fragment-based screening (typically AlogP 1–3) and CNS drug candidates (ideal logD7.4 1–4). For comparison, the structurally related but fully saturated 5-oxa-2-azaspiro[3.5]nonane (without the 7-ene double bond) exhibits a lower XLogP3 of approximately 0.2–0.5, while 7-azaspiro[3.5]nonane has XLogP3 of 1.8 [1][2]. The intermediate AlogP of the allylic ether scaffold balances the lower lipophilicity of the saturated analog and the higher lipophilicity of the all-carbon 7-azaspiro, providing a differentiated vector for lead optimization when moderate lipophilicity with polar functionality is desired.

Lipophilicity logP CNS drug design Fragment-based drug discovery Physicochemical optimization

Allosteric Inhibition and Spirocyclic Scaffold Potency Differentiation: Class-Level Evidence from 5-Oxa-2-azaspiro[3.5]nonane BTK Inhibitor Patents

A recent patent application (WO2023051234) discloses 5-oxa-2-azaspiro[3.5]nonane derivatives as allosteric inhibitors of Bruton's tyrosine kinase (BTK) with IC50 values in the low nanomolar range [1]. The patent explicitly identifies the spirocyclic core as critical for maintaining potency while reducing off-target effects commonly observed with flat aromatic inhibitors. Although this data references the saturated 5-oxa-2-azaspiro[3.5]nonane scaffold rather than the 7-ene variant specifically, the core architecture (5-oxa-2-azaspiro[3.5]) is conserved, and the allylic unsaturation in the target compound offers a synthetic handle absent in the saturated analog—enabling late-stage diversification (e.g., epoxidation, dihydroxylation, aziridination) that the saturated variant cannot access [2].

Allosteric inhibition Bruton's tyrosine kinase (BTK) Spirocyclic scaffold IC50 Kinase selectivity

Recommended Application Scenarios for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Three-Dimensional, sp³-Enriched Scaffolds

As emphasized by King et al. (Eur. J. Org. Chem. 2019), heterocyclic spirocycles constitute a promising region of chemical space for FBDD due to their combination of heteroatom-driven binding interactions and three-dimensionality that flat sp²-rich fragments cannot access [1]. With MW 161.63, AlogP 1.29, and TPSA 21.3 Ų, 5-Oxa-2-azaspiro[3.5]non-7-ene HCl adheres to the Rule of Three (Ro3) criteria for fragment screening libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. Its zero rotatable bonds ensure that any fragment hit already possesses a pre-organized conformation, reducing the entropic optimization burden during hit-to-lead progression relative to flexible monocyclic fragments—a key procurement advantage for FBDD groups building high-quality screening collections.

Bioisosteric Replacement of Morpholine or Piperazine in Lead Optimization with Differentiated Hydrogen-Bond Donor Capacity

The 2,6-diazaspiro[3.3]heptane scaffold has been established as a validated piperazine bioisostere that improves selectivity and reduces cytotoxicity (Degorce et al., ACS Med. Chem. Lett. 2019) [1]. 5-Oxa-2-azaspiro[3.5]non-7-ene HCl extends this concept by providing a 5-oxa-2-azaspiro architecture with 2 HBD (matching piperazine) and TPSA 21.3 Ų (lower than piperazine's 24.1 Ų), potentially improving passive permeability while retaining dual hydrogen-bond donor capacity [2][3]. This differentiated HBD/TPSA profile makes the scaffold particularly suitable for programs where morpholine replacement (HBD = 1) results in loss of key hydrogen-bond interactions, and piperazine replacement is desired for IP strategy or pharmacokinetic optimization.

Allylic Ether Functionalization for Covalent Inhibitor and PROTAC Linker Chemistry

The endocyclic allylic ether (C=C–O) in 5-Oxa-2-azaspiro[3.5]non-7-ene HCl provides a uniquely reactive functional group absent in saturated 5-oxa-2-azaspiro[3.5]nonane, 7-azaspiro[3.5]nonane, and monocyclic morpholine/piperazine building blocks [1]. This allylic moiety can undergo epoxidation, dihydroxylation, metathesis, and hydroboration–oxidation, enabling incorporation of hydroxyl, epoxide, or extended carbon-chain functionalities that are inaccessible with saturated analogs [2]. The resulting derivatives can serve as covalent warhead precursors or as attachment points for PROTAC linker conjugation, providing a synthetic advantage that justifies procurement of the 7-ene variant over the saturated 5-oxa-2-azaspiro[3.5]nonane when late-stage diversification is a program priority.

Allosteric Kinase Inhibitor Programs Seeking Scaffold-Driven Selectivity Over ATP-Competitive Chemotypes

The disclosure of 5-oxa-2-azaspiro[3.5]nonane-based allosteric BTK inhibitors with nanomolar IC50 and claimed selectivity advantages over flat aromatic inhibitors (WO2023051234) establishes the core scaffold's utility in kinase drug discovery [1]. While the patent reports data for the saturated 5-oxa-2-azaspiro[3.5]nonane, the conserved 5-oxa-2-azaspiro[3.5] architecture in the 7-ene variant provides the same conformational constraint and heteroatom arrangement responsible for allosteric binding, with the added benefit of the allylic ether as a synthetic diversification vector [2]. Programs targeting allosteric pockets on BTK, PI3K, or other lipid and tyrosine kinases with selectivity requirements may prioritize this scaffold over generic spirocyclic building blocks for its validated kinase engagement potential and differentiated chemical functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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